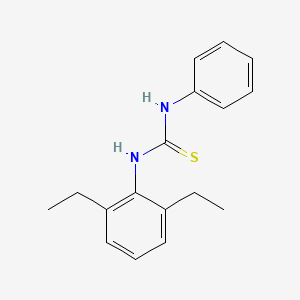![molecular formula C14H14N2OS2 B5708120 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as DTC or DTCA, is a synthetic compound that has been widely used in scientific research to investigate its potential therapeutic effects.
作用機序
The exact mechanism of action of DTC is still not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the enzyme carbonic anhydrase, which plays a role in various physiological processes, including acid-base balance, ion transport, and bone resorption. Another proposed mechanism is the modulation of the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects
DTC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of gene expression, reduction of inflammation, and improvement of insulin sensitivity. These effects have been observed in both in vitro and in vivo studies, suggesting that DTC has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the major advantages of using DTC in lab experiments is its high potency and selectivity, which allows for the investigation of specific pathways and targets. DTC is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for research purposes. However, one of the limitations of using DTC is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the research and development of DTC. One potential direction is the optimization of the synthesis method to improve the yield and purity of DTC. Another direction is the investigation of the potential therapeutic effects of DTC in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of DTC analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents. Finally, the elucidation of the exact mechanism of action of DTC could provide insights into the underlying pathways and targets involved in various diseases.
合成法
DTC can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with carbon disulfide, followed by a series of reactions with various reagents to form the final product. The synthesis method has been well documented in the literature, and various modifications have been proposed to improve the yield and purity of DTC.
科学的研究の応用
DTC has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DTC has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, DTC has been found to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, DTC has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-9-5-6-10(2)11(8-9)15-14(18)16-13(17)12-4-3-7-19-12/h3-8H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXUKWQNOIGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)